N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE
Description
This compound is a synthetic small molecule featuring a benzofuran core fused with a hydroxyethyl chain and a furan-linked oxazole carboxamide moiety. Its structural complexity arises from the integration of heterocyclic systems (benzofuran, oxazole, and furan), which are known to influence pharmacokinetic properties such as solubility, metabolic stability, and receptor binding affinity. The hydroxyethyl group may enhance hydrophilicity, while the oxazole and furan rings contribute to π-π stacking interactions in biological targets.
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c21-14(11-3-4-15-12(8-11)5-7-24-15)10-19-18(22)13-9-17(25-20-13)16-2-1-6-23-16/h1-4,6,8-9,14,21H,5,7,10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBJVEQEBQMBAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)C3=NOC(=C3)C4=CC=CO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of 2,3-Dihydro-1-benzofuran: This can be synthesized by the cyclization of 2-phenoxyethanol in the presence of a Lewis acid such as zinc chloride at elevated temperatures.
Synthesis of 5-(Furan-2-yl)-1,2-oxazole-3-carboxylic acid: This involves the reaction of furan-2-carboxylic acid with hydroxylamine hydrochloride and a dehydrating agent like phosphorus oxychloride.
Coupling Reaction: The final step involves coupling the two intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The oxazole ring can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, such as bromination using bromine in acetic acid.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Substitution: Bromine, acetic acid as solvent.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of brominated furan derivatives.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of benzofuran derivatives, including those similar to N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE. Research indicates that benzofuran-based compounds exhibit significant antifungal activity against various strains, including Candida krusei and Aspergillus niger, with minimum inhibitory concentration (MIC) values ranging from 1.6 to 12.5 μg/mL . The structural features of these compounds contribute to their efficacy as potential antifungal agents.
Anticancer Activity
Compounds derived from benzofuran structures have been investigated for their anticancer properties, particularly against breast cancer. For instance, certain derivatives have shown promising antiproliferative effects on MCF-7 breast cancer cells, with IC50 values indicating effective inhibition of cell growth . The ability of these compounds to interact with estrogen receptors suggests a mechanism for their anticancer activity, making them candidates for further development as therapeutic agents.
Neuroprotective Effects
The neuroprotective potential of benzofuran derivatives has also been explored. Certain analogues have demonstrated the ability to protect neuronal cells from oxidative stress and injury, which is crucial in conditions such as stroke and traumatic brain injury . These compounds exhibit antioxidant properties that contribute to their protective effects on brain tissue.
Synthesis Pathways
The synthesis of this compound can be achieved through various chemical reactions involving benzofuran derivatives and oxazole moieties. The synthetic routes typically involve:
- Formation of Benzofuran Core : Utilizing starting materials like 2,3-dihydro-1-benzofuran.
- Introduction of Hydroxyethyl Group : This can be achieved through alkylation reactions.
- Oxazole Formation : The oxazole ring can be synthesized via cyclization reactions involving appropriate precursors.
Case Studies
Several case studies illustrate the application of benzofuran derivatives in drug discovery:
- Antifungal Agents : A study demonstrated that synthesized benzofuran derivatives significantly inhibited the growth of fungal pathogens at low concentrations. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions enhanced antifungal activity .
- Anticancer Research : Another investigation focused on the antiproliferative effects of benzofuran-based compounds on breast cancer cell lines. The study provided insights into the binding interactions with estrogen receptors and suggested modifications that could improve efficacy .
Mechanism of Action
The mechanism of action of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors that are involved in various biological pathways.
Pathways Involved: It may modulate signaling pathways by binding to active sites or allosteric sites on proteins, thereby altering their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence provided focuses on ranitidine-related impurities and degradation products, which share partial structural motifs with the target compound (e.g., furan derivatives). Below is a comparative analysis based on functional groups, molecular complexity, and pharmacopeial relevance:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Complexity : The target compound’s benzofuran-oxazole scaffold distinguishes it from ranitidine analogs, which prioritize furan-thioethyl backbones. This difference likely alters metabolic pathways; for instance, the oxazole ring may resist oxidation better than ranitidine’s nitroacetamide group .
Functional Groups: The hydroxyethyl group in the target compound could improve aqueous solubility compared to ranitidine’s sulphanyl chains, which are prone to disulfide formation .
Research Findings and Limitations
- Degradation Pathways : Ranitidine analogs degrade via sulphanyl oxidation or nitro group reduction . The target compound’s benzofuran and oxazole rings may confer stability against such reactions, though hydrolytic cleavage of the carboxamide could be a concern.
- Synthetic Challenges : The integration of three heterocycles (benzofuran, oxazole, furan) in the target compound complicates synthesis, contrasting with ranitidine’s simpler nitroacetamide derivatives .
- Biological Activity: While ranitidine derivatives target histamine H2 receptors, the benzofuran-oxazole system in the target compound may interact with CNS or anti-inflammatory targets, based on structural parallels to known benzofuran-based drugs.
Biological Activity
N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound belonging to the class of oxazoles and benzofurans. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H18N2O4 |
| Molecular Weight | 314.34 g/mol |
| CAS Number | 197590-46-8 |
Biological Activity Overview
The biological activities of this compound have been investigated through various studies. Below are some key findings regarding its biological activities:
Antimicrobial Activity
Research indicates that compounds containing benzofuran and oxazole moieties exhibit significant antimicrobial properties. In vitro studies have shown that derivatives with these structures can inhibit the growth of various bacterial strains and fungi. For example:
- Minimum Inhibitory Concentration (MIC) values for related compounds were reported as low as 8 μg/mL against Mycobacterium tuberculosis and between 0.78 μg/mL to 6.25 μg/mL against gram-positive and gram-negative bacteria .
Anticancer Properties
The compound's potential as an anticancer agent has also been explored. Studies suggest that benzofuran derivatives can induce apoptosis in cancer cells through the inhibition of specific signaling pathways:
- Compounds similar to this compound have shown effectiveness in reducing cell viability in various cancer cell lines .
Anti-inflammatory Effects
Benzofuran derivatives have been noted for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX:
- A study demonstrated that related compounds significantly reduced inflammation markers in animal models .
The precise mechanism of action for N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-5-(furan-2-yld)-1,2-oxazole-3-carboxamide is still under investigation. However, it is believed to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and inflammatory processes.
- Receptor Modulation : It might act on cell surface receptors influencing signaling pathways related to apoptosis and immune response.
Case Studies
Several studies have provided insights into the efficacy of benzofuran-based compounds:
-
Study on Antimicrobial Activity :
- A series of related benzofuran derivatives were synthesized and tested against various pathogens.
- Results indicated that modifications at the C6 position significantly enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli.
-
Anticancer Research :
- In vitro assays demonstrated that certain derivatives could reduce tumor growth in breast cancer cell lines by inducing apoptosis through caspase activation.
Q & A
What are the established synthetic routes and structural characterization methods for this compound?
Answer:
The compound is synthesized via coupling reactions between benzofuran derivatives and furan-2-carbonyl chloride in the presence of a base (e.g., triethylamine), followed by purification using column chromatography . Key structural characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the hydroxyl-ethyl linker and heterocyclic substituents, while mass spectrometry (MS) validates molecular weight and fragmentation patterns .
How can researchers assess in vitro antimicrobial activity for this compound?
Answer:
Standard protocols include:
- Agar well diffusion : Test against Gram-negative bacteria (e.g., E. coli, K. pneumoniae) using serial dilutions (10–100 µg/mL) and measure inhibition zones compared to controls like streptomycin .
- Microplate Alamar Blue Assay (MABA) : Evaluate antitubercular activity against Mycobacterium tuberculosis H37Rv, with MIC values ≤50 µg/mL indicating promising activity .
What cheminformatic approaches predict pharmacokinetic properties of this compound?
Answer:
Computational tools like SwissADME or ADMETLab predict:
- Lipinski’s Rule of Five : Assess drug-likeness (e.g., molecular weight <500 Da, logP <5).
- Toxicity endpoints : Use PROTOX or ADMET SAR for hepatotoxicity and mutagenicity risks.
- Metabolic stability : Cytochrome P450 interactions via molecular docking (AutoDock Vina) .
How can structure-activity relationship (SAR) studies optimize biological activity?
Answer:
- Substituent variation : Introduce electron-withdrawing groups (e.g., nitro, fluoro) at the benzofuran 5-position to enhance antimicrobial potency.
- Hydroxyl-ethyl linker modification : Replace with methylene or ethylene groups to improve metabolic stability .
- Oxazole ring substitution : Compare 1,2-oxazole vs. 1,3,4-oxadiazole derivatives to identify optimal heterocyclic scaffolds .
How to resolve contradictions in bioactivity data across studies?
Answer:
- Standardize assays : Use identical bacterial strains (e.g., ATCC standards) and growth media (e.g., Middlebrook 7H9 for MABA).
- Control for solubility : Pre-dissolve compounds in DMSO (≤1% v/v) to avoid false negatives.
- Statistical validation : Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare MIC values across labs .
What molecular docking strategies identify potential biological targets?
Answer:
- Target selection : Prioritize enzymes like M. tuberculosis enoyl-ACP reductase (InhA) or bacterial DNA gyrase.
- Docking workflow : Use Glide (Schrödinger) or GROMACS for flexible ligand-receptor simulations, validated by MD simulations (100 ns) to assess binding stability .
How to optimize synthetic yields for scale-up?
Answer:
- Catalyst screening : Replace glacial acetic acid with p-toluenesulfonic acid (PTSA) to accelerate coupling reactions.
- Solvent optimization : Use THF/water biphasic systems to enhance intermediate solubility.
- Purification : Employ flash chromatography (silica gel, hexane:EtOAc 3:1) for >90% purity .
What methods evaluate compound stability under physiological conditions?
Answer:
- pH stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24h, followed by HPLC-UV analysis.
- Thermal degradation : Use TGA/DSC to monitor decomposition above 200°C .
How does this compound compare to structurally similar analogs in activity?
Answer:
- Benzofuran vs. benzodioxine cores : Benzodioxine derivatives (e.g., N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzofuran-2-carboxamide) show improved antifungal activity due to enhanced π-π stacking .
- Furan-2-yl vs. nitro-furan substitutions : 5-Nitrofuran analogs exhibit superior antitubercular activity (MIC 12.5 µg/mL) but higher cytotoxicity .
Which advanced spectroscopic techniques resolve ambiguous structural features?
Answer:
- 2D NMR (HSQC, HMBC) : Assign quaternary carbons and confirm oxazole-furan connectivity.
- X-ray crystallography : Resolve stereochemistry of the 2-hydroxyethyl moiety .
- High-resolution MS (HRMS) : Differentiate isobaric fragments (e.g., C₁₀H₇NO₃ vs. C₉H₅N₂O₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
